N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide
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Description
“N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide” is a complex organic compound. It contains a 1,2,3,4-tetrahydroisoquinoline group, which is a type of isoquinoline alkaloid . Isoquinoline alkaloids are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 1,2,3,4-tetrahydroisoquinoline group is a bicyclic structure with a nitrogen atom in one of the rings .Future Directions
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiq), a structural motif in this compound, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq-based compounds are known to interact with their targets in a way that exerts biological activities against various pathogens and disorders . The exact interaction and the resulting changes would depend on the specific target and the biochemical context.
Biochemical Pathways
Given the biological activities of thiq-based compounds, it can be inferred that they may affect multiple pathways related to infective pathogens and neurodegenerative disorders .
Result of Action
Given the biological activities of thiq-based compounds, it can be inferred that they may have significant effects at the molecular and cellular levels .
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-15(24)23-11-10-17-6-8-20(12-19(17)14-23)22-27(25,26)21-9-7-16-4-2-3-5-18(16)13-21/h2-9,12-13,22H,10-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDSTTFKUKLCTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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